molecular formula C13H17NO7S B7796312 4-Nitrobenzyl 1-thio-beta-D-glucopyranoside

4-Nitrobenzyl 1-thio-beta-D-glucopyranoside

Cat. No.: B7796312
M. Wt: 331.34 g/mol
InChI Key: PMQUMUZAQBRAKI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrobenzyl 1-thio-beta-D-glucopyranoside can be achieved through semi-synthetic or fully synthetic methods. One common approach involves the reaction of 4-nitrobenzaldehyde with a suitable thiol compound, followed by glycosylation with a glucopyranoside derivative . The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the thioether bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzyl 1-thio-beta-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a catalyst.

    Substitution: The thioether bond can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can react with the thioether bond under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-aminobenzyl 1-thio-beta-D-glucopyranoside.

    Reduction: Formation of 4-aminobenzyl 1-thio-beta-D-glucopyranoside.

    Substitution: Formation of various substituted glucopyranosides depending on the nucleophile used.

Scientific Research Applications

4-Nitrobenzyl 1-thio-beta-D-glucopyranoside is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:

    Proteomics Research: Used as a substrate in enzymatic assays to study glycosidase activity.

    Biochemical Studies: Employed in the synthesis of glycosylated compounds for biochemical investigations.

    Medical Research: Investigated for its potential therapeutic applications due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Nitrobenzyl 1-thio-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation processes . The compound can act as a substrate or inhibitor, modulating the activity of these enzymes and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitrobenzyl 1-thio-beta-D-glucopyranoside is unique due to its specific structural features, such as the nitrobenzyl group and thioether bond, which confer distinct chemical properties and reactivity. This makes it particularly useful in specialized biochemical and proteomics research applications.

Properties

IUPAC Name

2-(hydroxymethyl)-6-[(4-nitrophenyl)methylsulfanyl]oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO7S/c15-5-9-10(16)11(17)12(18)13(21-9)22-6-7-1-3-8(4-2-7)14(19)20/h1-4,9-13,15-18H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQUMUZAQBRAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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